molecular formula C7H2BrClN2O4S B1416995 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride CAS No. 1805488-91-8

3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride

Cat. No.: B1416995
CAS No.: 1805488-91-8
M. Wt: 325.52 g/mol
InChI Key: HMOXBRKVQJATGD-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C7H2BrClN2O4S. It is known for its unique properties and finds applications in various fields such as pharmaceuticals, materials synthesis, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride typically involves the nitration of 3-bromo-5-cyanobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major product is 3-Bromo-5-cyano-2-aminobenzenesulfonyl chloride.

    Coupling: The major products are biaryl compounds.

Scientific Research Applications

3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitrobenzenesulfonyl chloride
  • 2-Bromo-5-nitrobenzenesulfonyl chloride
  • 4-Bromo-3-nitrobenzenesulfonyl chloride

Uniqueness

3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride is unique due to the presence of both a cyano and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The cyano group provides additional sites for chemical modification, enhancing its versatility compared to similar compounds.

Properties

IUPAC Name

3-bromo-5-cyano-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)2-6(16(9,14)15)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOXBRKVQJATGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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